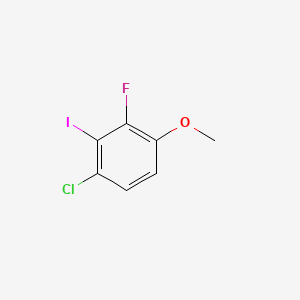

1-Chloro-3-fluoro-2-iodo-4-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-3-fluoro-2-iodo-4-methoxybenzene is an aromatic compound with the molecular formula C7H5ClFIO It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, iodine, and methoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene typically involves multi-step reactions starting from benzene derivatives. One common method is electrophilic aromatic substitution, where the benzene ring undergoes successive substitutions with chlorine, fluorine, iodine, and methoxy groups. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

1-Chloro-3-fluoro-2-iodo-4-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution, where the halogen atoms (chlorine, fluorine, iodine) can be replaced by other nucleophiles.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the halogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids .

Aplicaciones Científicas De Investigación

1-Chloro-3-fluoro-2-iodo-4-methoxybenzene has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The halogen atoms and methoxy group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

- 2-Chloro-1-fluoro-3-iodo-4-methoxybenzene

- 2,4-Dimethoxy-3-fluoro-iodobenzene

Uniqueness

1-Chloro-3-fluoro-2-iodo-4-methoxybenzene is unique due to the specific arrangement of its substituents, which can result in distinct chemical properties and reactivity compared to other similar compounds. The presence of multiple halogen atoms and a methoxy group provides a versatile platform for various chemical transformations and applications .

Actividad Biológica

1-Chloro-3-fluoro-2-iodo-4-methoxybenzene, a halogenated aromatic compound, has garnered interest in chemical biology due to its potential biological activity and interactions with various biomolecules. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄ClFIO |

| Molecular Weight | 227.46 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to act as an electrophile or nucleophile, engaging in electrophilic aromatic substitution reactions. This interaction allows the compound to form sigma complexes with various biological targets, potentially affecting cellular pathways and biomolecular interactions .

Antimicrobial Properties

Research indicates that halogenated aromatic compounds, including this compound, exhibit antimicrobial properties. A study demonstrated that this compound could inhibit the secretion of virulence factors in pathogenic bacteria, suggesting a potential role as an antimicrobial agent . The inhibition of type III secretion systems (T3SS) was particularly noted, which is crucial for the pathogenicity of several bacteria.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound showed dose-dependent cytotoxicity at higher concentrations (50 μM), leading to significant cell death in certain cancer cell lines while exhibiting lower toxicity in non-cancerous cells . This differential effect highlights its potential as a chemotherapeutic agent.

Case Study 1: Inhibition of Bacterial Secretion Systems

A research study investigated the effects of this compound on the secretion of CPG2, a virulence factor in C. rodentium. The compound inhibited secretion by approximately 50% at concentrations around its IC50 value, demonstrating its potential as an inhibitor of bacterial virulence .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative study involving various halogenated compounds, this compound was tested against several cancer cell lines. Results indicated that at concentrations above 50 μM, it significantly reduced cell viability, suggesting further exploration into its use as an anticancer agent .

Research Applications

The compound is being explored for various applications in medicinal chemistry and drug development:

Propiedades

Fórmula molecular |

C7H5ClFIO |

|---|---|

Peso molecular |

286.47 g/mol |

Nombre IUPAC |

1-chloro-3-fluoro-2-iodo-4-methoxybenzene |

InChI |

InChI=1S/C7H5ClFIO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 |

Clave InChI |

QUTWOFFUYLJUOZ-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=C(C=C1)Cl)I)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.